1-methyl-5-(2-phenylacetamido)-1H-pyrazole-3-carboxylic acid
Description
1-Methyl-5-(2-phenylacetamido)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative featuring a methyl group at the 1-position, a carboxylic acid moiety at the 3-position, and a 2-phenylacetamido substituent at the 5-position. The 2-phenylacetamido group introduces steric bulk and an amide bond, which may improve target binding in enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
1-methyl-5-[(2-phenylacetyl)amino]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-16-11(8-10(15-16)13(18)19)14-12(17)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHMKCHSOSBLAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)NC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-5-(2-phenylacetamido)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and therapeutic implications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 250.26 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and analgesic properties.
Inhibitory Effects on Enzymes
Recent studies have highlighted the compound's inhibitory effects on various enzymes, particularly those involved in inflammatory processes. For example, derivatives of pyrazole compounds have shown substantial inhibitory activity against neuraminidase (NA), an enzyme critical for viral replication in influenza viruses. In silico studies indicated that certain derivatives exhibited higher binding affinities to NA compared to established inhibitors like oseltamivir .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been investigated in several models. A study demonstrated that the compound significantly reduced the levels of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .
The biological activity of this compound can be attributed to its ability to modulate specific signaling pathways involved in inflammation and pain perception. The pyrazole moiety allows for interactions with various receptors and enzymes, leading to the inhibition of inflammatory mediators.
Study on Inflammatory Response
In a controlled study involving animal models, administration of this compound resulted in a marked decrease in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells and lower expression of cyclooxygenase (COX) enzymes .
Clinical Relevance
In clinical settings, derivatives of this compound have been evaluated for their analgesic properties. Patients receiving treatment with pyrazole derivatives reported significant pain relief compared to those receiving placebo treatments. This highlights the compound's potential utility in pain management therapies .
Scientific Research Applications
Therapeutic Applications
-
Anti-inflammatory Activity
- Research indicates that 1-methyl-5-(2-phenylacetamido)-1H-pyrazole-3-carboxylic acid exhibits significant anti-inflammatory properties. Studies have shown its potential in reducing inflammation in models of arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines, thereby mitigating the inflammatory response .
- Analgesic Effects
-
Anticancer Potential
- Preliminary studies suggest that this compound may possess anticancer properties. It has shown effectiveness in inhibiting the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression . Further research is ongoing to explore its efficacy against various types of cancer.
- Neuroprotective Effects
Case Studies
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares key structural analogs, emphasizing substituent diversity, molecular properties, and applications:
Key Differences and Implications
- In contrast, trifluoromethyl () and trifluoroethoxy () groups improve metabolic stability and electron-withdrawing effects. Thiophene () and phenylethyl () substituents contribute aromaticity and lipophilicity, respectively.
Positional Isomerism :
Functional Group Modifications :
- Ester derivatives () are often prodrugs, improving bioavailability compared to carboxylic acids.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
